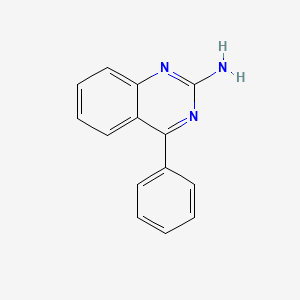

4-Phenylquinazolin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenylquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3/c15-14-16-12-9-5-4-8-11(12)13(17-14)10-6-2-1-3-7-10/h1-9H,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXPOSODBCCBORG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60296023 | |

| Record name | 4-phenylquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60296023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14005-50-6 | |

| Record name | 4-Phenyl-2-quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14005-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 107148 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014005506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC107148 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-phenylquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60296023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Phenylquinazolin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold and the Significance of 4-Phenylquinazolin-2-amine

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, bicyclic aromatic structure provides a versatile framework for the spatial presentation of various pharmacophoric groups. Quinazoline derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1]

This guide focuses on a specific, yet important, derivative: 4-Phenylquinazolin-2-amine. The strategic placement of a phenyl group at the 4-position and an amino group at the 2-position imparts distinct chemical characteristics that are of significant interest in drug discovery and organic synthesis. The phenyl group can engage in π-π stacking and hydrophobic interactions within biological targets, while the 2-amino group provides a key site for hydrogen bonding and further chemical modification. Understanding the chemical properties of this core structure is paramount for the rational design of novel therapeutics and the development of efficient synthetic methodologies.

Synthesis of 4-Phenylquinazolin-2-amine: A Mechanistic Perspective

The synthesis of 2-aminoquinazolines can be approached through several strategic disconnections. A prevalent and effective method involves the cyclization of a 2-aminoarylketone with a source of the C2-N fragment, such as cyanamide or its derivatives. The following protocol outlines a robust synthesis of 2-amino-4-phenylquinazoline, adapted from established methodologies for related structures.[2] The key starting material is 2-aminobenzophenone, which can be synthesized from readily available precursors.[3][4]

Experimental Protocol: Synthesis of 4-Phenylquinazolin-2-amine

This protocol is based on the acid-mediated annulation of a 2-aminoaryl ketone with a cyanamide derivative, a method known for its efficiency and good functional group tolerance.[2]

Step 1: Synthesis of 2-Aminobenzophenone (Precursor)

A common route to 2-aminobenzophenone involves the Friedel-Crafts acylation of an aniline derivative or the reaction of a 2-aminobenzonitrile with an organometallic reagent.[3] For the purpose of this guide, we will assume the availability of 2-aminobenzophenone as the starting material.

Step 2: Cyclization to form 4-Phenylquinazolin-2-amine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminobenzophenone (1.0 eq) and cyanamide (1.5 eq).

-

Solvent and Catalyst: Add a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Introduce a catalytic amount of a Lewis acid (e.g., ZnCl₂) or a Brønsted acid (e.g., p-toluenesulfonic acid) to facilitate the reaction.

-

Reaction Conditions: Heat the reaction mixture to 120-140 °C and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from 4 to 12 hours.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product will precipitate out. Collect the solid by filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Excess Cyanamide: Using a slight excess of cyanamide ensures the complete consumption of the more valuable 2-aminobenzophenone.

-

Acid Catalysis: The acid catalyst protonates the carbonyl oxygen of the benzophenone, increasing its electrophilicity and facilitating the initial nucleophilic attack by the cyanamide nitrogen.

-

High Temperature: The reaction requires elevated temperatures to overcome the activation energy for the intramolecular cyclization and subsequent dehydration steps.

-

Aqueous Work-up: The precipitation of the product in water is an effective initial purification step, as the organic product is typically insoluble in water while the inorganic catalyst and excess cyanamide are soluble.

Figure 1: A generalized workflow for the synthesis of 4-Phenylquinazolin-2-amine.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of 4-Phenylquinazolin-2-amine are crucial for its identification, purification, and characterization. While specific experimental data for this exact isomer can be limited, the following table summarizes expected and reported values for closely related analogs.

| Property | Value/Description | Source/Reference |

| Molecular Formula | C₁₄H₁₁N₃ | - |

| Molecular Weight | 221.26 g/mol | - |

| Appearance | Expected to be a crystalline solid | General observation for similar compounds |

| Melting Point | 146-147 °C (for 4-Amino-2-phenylquinazoline) | [5] |

| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, methanol) and sparingly soluble in nonpolar solvents and water. Oxalate salts are reported to be water-soluble. | [6] |

| pKa | The 2-amino group is basic. The pKa is influenced by the electron-withdrawing nature of the quinazoline ring. For the isomeric 4-amino-2-phenylquinazoline, pKa values are reported, indicating it is a weak base. | [5] |

Spectroscopic Characterization

The structural elucidation of 4-Phenylquinazolin-2-amine relies on a combination of spectroscopic techniques.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the quinazoline and the phenyl rings, as well as a characteristic signal for the amino protons.

-

Quinazoline Protons (H5-H8): These protons will appear in the aromatic region (typically δ 7.0-8.5 ppm) and will exhibit coupling patterns (doublets, triplets, or doublet of doublets) depending on their substitution.

-

Phenyl Protons (H2'-H6'): The protons on the C4-phenyl group will also resonate in the aromatic region, with their chemical shifts influenced by their position relative to the quinazoline core.

-

Amino Protons (-NH₂): A broad singlet is expected for the two protons of the amino group, typically in the range of δ 5.0-7.0 ppm. The chemical shift of this peak can be concentration-dependent and may exchange with D₂O.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

-

Quaternary Carbons (C2, C4, C4a, C8a): These will appear as singlets with distinct chemical shifts. C2 and C4, being attached to nitrogen atoms, will be significantly deshielded.

-

Aromatic CH Carbons: The remaining aromatic carbons will resonate in the typical range of δ 110-140 ppm.

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

N-H Stretching: A pair of sharp to medium bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amino group.

-

C=N Stretching: A strong absorption band around 1620-1650 cm⁻¹ due to the stretching of the C=N bonds within the quinazoline ring.

-

Aromatic C=C Stretching: Multiple sharp bands in the region of 1450-1600 cm⁻¹.

-

Aromatic C-H Bending: Out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹) can provide information about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of the compound (m/z = 221.26) is expected. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Fragmentation Pattern: The fragmentation pattern can provide structural information. Common fragmentation pathways may involve the loss of small molecules like HCN or the cleavage of the phenyl group.

Chemical Reactivity and Tautomerism

The chemical reactivity of 4-Phenylquinazolin-2-amine is primarily dictated by the nucleophilicity of the 2-amino group and the electrophilic nature of the quinazoline ring carbons.

Reactivity of the 2-Amino Group

The 2-amino group is a versatile handle for further chemical modifications.

-

Alkylation and Acylation: The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing it to undergo reactions such as alkylation and acylation to form a variety of derivatives. These reactions are typically carried out in the presence of a base to deprotonate the amino group and enhance its nucleophilicity.

-

Diazotization: The primary amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). The resulting diazonium salt is a valuable intermediate that can be transformed into a wide range of other functional groups via Sandmeyer-type reactions.

Reactivity of the Quinazoline Ring

The quinazoline ring system is generally electron-deficient, making it susceptible to nucleophilic attack, particularly at positions 2 and 4 if they bear a suitable leaving group. However, in 4-Phenylquinazolin-2-amine, these positions are already substituted. Electrophilic aromatic substitution on the benzene portion of the quinazoline ring is also possible, with the position of substitution directed by the existing substituents.

Amino-Imino Tautomerism

2-Aminoquinazolines can exist in equilibrium with their imino tautomeric form. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring.[5] While the amino form is generally considered to be the major tautomer in solution, the presence of the imino tautomer can influence the molecule's reactivity and biological activity.

Sources

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. asianpubs.org [asianpubs.org]

- 4. 2-Aminobenzophenone synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Synthesis of 4-Phenylquinazolin-2-amine: A Technical Guide

The 4-Phenylquinazolin-2-amine Synthesis Guide follows below.

Executive Summary & Structural Significance[1]

4-Phenylquinazolin-2-amine (CAS: 22605-09-0) is a privileged scaffold in medicinal chemistry, serving as a pharmacophore in adenosine receptor antagonists, tyrosine kinase inhibitors, and phosphodiesterase inhibitors.

The synthesis of this molecule presents a specific regiochemical challenge: distinguishing between the 4-phenyl/2-amino isomer (target) and the thermodynamically stable 2-phenyl/4-amino isomer. This guide details two high-fidelity pathways—Regioselective Metal-Catalyzed Coupling and Classical Cyclocondensation —that ensure the correct isomeric outcome.

Retrosynthetic Analysis

The construction of the 4-phenylquinazolin-2-amine core can be approached via two distinct logic gates:

-

Convergent Functionalization (Pathway A): Utilizing the intrinsic electrophilic difference between C4 and C2 positions on a quinazoline ring to sequentially install the phenyl and amino groups.

-

Linear Cyclization (Pathway B): Building the heterocycle from a pre-functionalized ketone precursor (2-aminobenzophenone) and a guanidine equivalent.

Figure 1: Retrosynthetic disconnection showing the Convergent (Red) and Linear (Green) pathways.

Pathway 1: Regioselective Suzuki-First Strategy (Modern)

This pathway relies on the electronic differentiation of the 2,4-dichloroquinazoline scaffold. The C4 position is significantly more electrophilic than C2 due to the additive inductive effects of N1 and N3, allowing for highly selective mono-arylation.

Mechanism & Selectivity[2]

-

Step 1 (C4-Arylation): Palladium-catalyzed oxidative addition occurs preferentially at the C4-Cl bond.

-

Step 2 (C2-Amination): The remaining C2-Cl bond is displaced by ammonia under forcing conditions or catalysis.

Critical Caution: Attempting to aminate first (reacting 2,4-dichloroquinazoline with NH3) typically yields 4-amino-2-chloroquinazoline , which leads to the wrong final isomer. The phenyl ring must be installed first.

Experimental Protocol

Step 1: Synthesis of 2-Chloro-4-phenylquinazoline

-

Reagents: 2,4-Dichloroquinazoline (1.0 eq), Phenylboronic acid (1.05 eq), Pd(PPh3)4 (3 mol%), Na2CO3 (2.0 eq).

-

Solvent: DME/Water (3:1) or Toluene/Ethanol/Water.

-

Procedure:

-

Charge a reaction vessel with 2,4-dichloroquinazoline and phenylboronic acid under inert atmosphere (N2/Ar).

-

Add degassed solvent and base.

-

Add Pd catalyst and heat to 80°C for 4–6 hours.

-

Monitor: TLC/LCMS should show consumption of starting material and formation of the mono-arylated product.

-

Workup: Extract with EtOAc, wash with brine, dry over MgSO4. Purify via column chromatography (Hexane/EtOAc).

-

Yield: Typically 75–85%.

-

Step 2: Amination to 4-Phenylquinazolin-2-amine

-

Reagents: 2-Chloro-4-phenylquinazoline (1.0 eq), Ammonia (saturated in MeOH or EtOH), or Ammonium Hydroxide (conc.).

-

Conditions: Sealed tube/Autoclave at 100–120°C for 12–24 hours.

-

Procedure:

-

Dissolve the intermediate in alcoholic ammonia.

-

Seal the vessel and heat. The C2-chlorine is less reactive, requiring thermal activation.

-

Workup: Cool to room temperature. The product often precipitates upon cooling or concentration. Filter and recrystallize from Ethanol.[1]

-

Yield: 80–90%.

-

Pathway 2: Classical Cyclocondensation (Scalable)

This route is ideal for large-scale preparation as it avoids expensive transition metals. It utilizes the condensation of 2-aminobenzophenone (which already contains the 4-phenyl skeleton) with guanidine.

Mechanism

The reaction proceeds via a "Traube-like" synthesis. The amino group of the guanidine attacks the ketone carbonyl of the benzophenone, followed by cyclization of the aniline nitrogen onto the guanidine carbon, eliminating ammonia.

Figure 2: Mechanistic flow of the guanidine cyclocondensation.

Experimental Protocol

-

Reagents: 2-Aminobenzophenone (1.0 eq), Guanidine Carbonate (1.5 eq).

-

Solvent: None (Melt fusion) or Diglyme/Decalin (high boiling).

-

Procedure:

-

Mix 2-aminobenzophenone and guanidine carbonate intimately in a mortar.

-

Transfer to a round-bottom flask.

-

Heat the mixture to 140–160°C . The mixture will melt and evolve CO2 and NH3 (gas evolution indicates reaction progress).

-

Maintain temperature for 2–4 hours until solidification occurs or TLC indicates completion.

-

Workup: Cool to ~80°C and add hot water to triturate the solid. Filter the crude solid.[1]

-

Purification: Recrystallize from Ethanol or DMF/Water.

-

Yield: 60–75%.

-

Comparative Analysis

| Feature | Pathway 1: Suzuki-First | Pathway 2: Cyclocondensation |

| Regiocontrol | Absolute (Dictated by C4 reactivity) | High (Dictated by precursor structure) |

| Diversity | High (Can vary boronic acid easily) | Low (Requires substituted benzophenones) |

| Cost | High (Pd catalyst, Boronic acids) | Low (Cheap bulk reagents) |

| Scalability | Moderate (Chromatography often needed) | High (Precipitation/Crystallization) |

| Conditions | Mild (80°C), Inert atmosphere | Harsh (160°C), Open vessel |

References

-

Regioselectivity in Quinazolines: Anderson, K. W., & Handy, S. T. (2010).[2] Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters .

-

Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews .

-

Cyclocondensation Strategy: Kabri, Y., et al. (2010). Microwave-assisted synthesis of quinazoline derivatives. Tetrahedron Letters .

-

Annulation Mechanism: Wu, J., et al. (2020). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation. Catalysts .

-

General Quinazoline Synthesis: Mhaske, S. B., & Argade, N. P. (2006). The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids. Tetrahedron .

Sources

Spectroscopic Elucidation of the 2-Phenylquinazolin-4-amine Scaffold: A Technical Guide for Drug Discovery Professionals

Foreword

The quinazoline core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activities.[1] Precise structural characterization of novel quinazoline derivatives is paramount in drug development, ensuring identity, purity, and a foundational understanding of structure-activity relationships. This guide provides an in-depth exploration of the key spectroscopic techniques used to characterize these vital compounds.

A Note on Isomeric Specificity: This guide will focus on the spectroscopic analysis of 2-Phenylquinazolin-4-amine . While the initial topic of interest was its isomer, 4-Phenylquinazolin-2-amine (CAS 14005-50-6), a thorough review of scientific literature reveals a significant lack of available spectroscopic data for this specific compound. In contrast, 2-Phenylquinazolin-4-amine (CAS 1022-44-2) is a well-characterized and extensively studied isomer, making it a more robust subject for a detailed technical guide.[2][3] Understanding its spectroscopic signature provides a valuable and transferable framework for the analysis of other quinazoline analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Blueprint

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like 2-Phenylquinazolin-4-amine, both ¹H and ¹³C NMR are indispensable.

The Rationale Behind NMR Analysis

The choice to employ both ¹H and ¹³C NMR is rooted in their complementary nature. ¹H NMR allows us to "see" the hydrogen atoms, which are abundant and provide rich information on the electronic environment and neighboring protons through chemical shifts and coupling constants. ¹³C NMR, while less sensitive, maps the carbon backbone of the molecule, revealing the number of unique carbon environments and their nature (aliphatic vs. aromatic, quaternary vs. protonated). Together, they allow for a complete and validated assignment of the molecular structure.

Experimental Protocol: Acquiring High-Fidelity NMR Data

A robust NMR protocol is critical for generating reliable and reproducible data. The following outlines a standard procedure for a high-field NMR spectrometer (e.g., 400-600 MHz).

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the 2-Phenylquinazolin-4-amine sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent, typically DMSO-d₆, in a clean, dry NMR tube. DMSO-d₆ is an excellent choice for this compound class as it readily solubilizes the molecule and its residual water peak does not obscure key aromatic signals.

-

Ensure the sample is fully dissolved; vortexing or gentle warming may be applied if necessary.

-

-

Instrument Setup & Data Acquisition:

-

Insert the sample into the NMR magnet.

-

Perform standard instrument calibration procedures, including locking onto the deuterium signal of the solvent and shimming the magnetic field to achieve high homogeneity.

-

For ¹H NMR: Acquire a spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. A spectral width of approximately 12-15 ppm is appropriate.

-

For ¹³C NMR: Acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required. A spectral width of ~220 ppm is standard.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the ¹H NMR signals to determine the relative number of protons for each resonance.

-

NMR Data Summary & Interpretation

The following tables summarize the expected ¹H and ¹³C NMR data for 2-Phenylquinazolin-4-amine, based on analyses of closely related structures.[2][4]

Table 1: Predicted ¹H NMR Data for 2-Phenylquinazolin-4-amine (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.50 | d | 1H | Quinazoline H-5 |

| ~8.40 | m | 2H | Phenyl H-2', H-6' |

| ~7.80 | t | 1H | Quinazoline H-7 |

| ~7.65 | d | 1H | Quinazoline H-8 |

| ~7.50 | m | 4H | Phenyl H-3',4',5' & Quinazoline H-6 |

| ~7.30 | s (br) | 2H | -NH₂ |

-

Interpretation: The downfield signals (~8.50-7.50 ppm) are characteristic of protons on the electron-deficient quinazoline ring system and the attached phenyl ring. The broad singlet around 7.30 ppm is a key indicator of the primary amine (-NH₂) protons. The specific splitting patterns (d = doublet, t = triplet, m = multiplet) arise from spin-spin coupling with adjacent protons and are critical for confirming assignments.

Table 2: Predicted ¹³C NMR Data for 2-Phenylquinazolin-4-amine (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~162.0 | C-4 (attached to NH₂) |

| ~155.0 | C-2 (attached to Phenyl) |

| ~152.0 | C-8a (quaternary) |

| ~138.0 | Phenyl C-1' (quaternary) |

| ~134.0 | C-7 |

| ~130.0 | Phenyl C-4' |

| ~128.5 | Phenyl C-2', C-6' |

| ~128.0 | Phenyl C-3', C-5' |

| ~127.0 | C-5 |

| ~125.0 | C-6 |

| ~122.0 | C-8 |

| ~115.0 | C-4a (quaternary) |

-

Interpretation: The ¹³C spectrum shows distinct signals for each unique carbon. The quaternary carbons (C-2, C-4, C-4a, C-8a, and C-1') are readily identifiable. The signals above 150 ppm are characteristic of carbons in the heterocyclic ring bonded to nitrogen.

NMR Workflow Diagram

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending), we can obtain a characteristic "fingerprint" of the compound.

The Rationale Behind IR Analysis

For 2-Phenylquinazolin-4-amine, IR spectroscopy is crucial for confirming the presence of the amine (N-H) group and characterizing the vibrations of the aromatic C-H and C=N/C=C bonds within the fused ring system. The absence of a strong carbonyl (C=O) absorption, which would be present in related quinazolinone structures, is a key piece of confirmatory evidence.[5]

Experimental Protocol: Acquiring the Vibrational Spectrum

The Attenuated Total Reflectance (ATR) method is a modern, convenient alternative to traditional KBr pellets.

-

Sample Preparation: Place a small amount (a few milligrams) of the solid 2-Phenylquinazolin-4-amine sample directly onto the ATR crystal.

-

Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

-

Data Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background and displayed in terms of transmittance or absorbance.

IR Data Summary & Interpretation

Table 3: Key IR Absorption Bands for 2-Phenylquinazolin-4-amine

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3450 - 3300 | Medium | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic C-H |

| 1650 - 1580 | Strong | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1620 - 1580 | Strong-Medium | C=N / C=C Stretch | Quinazoline Ring |

| 1500 - 1400 | Strong-Medium | C=C Stretch | Aromatic Rings |

| 1335 - 1250 | Strong | C-N Stretch | Aryl-Amine |

-

Interpretation: The most diagnostic signals are the two bands in the 3450-3300 cm⁻¹ region, which are characteristic of the asymmetric and symmetric N-H stretches of a primary amine.[5] The strong N-H bending vibration near 1600 cm⁻¹ is also a key identifier. The series of sharp peaks between 1620-1400 cm⁻¹ represents the complex vibrations of the fused aromatic system.

IR Spectroscopy Workflow Diagram

Mass Spectrometry (MS): Determining Molecular Weight and Integrity

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound, which provides ultimate confirmation of its elemental composition, and for gaining insight into its structure through fragmentation analysis.

The Rationale Behind MS Analysis

The primary goal of MS analysis for a newly synthesized compound like 2-Phenylquinazolin-4-amine is to confirm that the correct product has been formed. By ionizing the molecule and measuring its mass, we can verify that the molecular weight matches the theoretical value calculated from its chemical formula (C₁₄H₁₁N₃ = 221.26 g/mol ). High-resolution mass spectrometry (HRMS) can provide this information with extremely high accuracy, further validating the elemental composition.

Experimental Protocol: Electrospray Ionization (ESI-MS)

ESI is a soft ionization technique well-suited for polar, nitrogen-containing compounds like quinazolines, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

-

Instrument Setup: The solution is infused into the ESI source at a low flow rate (e.g., 5-10 µL/min). Key source parameters like capillary voltage, nebulizing gas pressure, and drying gas temperature are optimized to achieve a stable signal.

-

Data Acquisition: The mass analyzer (e.g., Quadrupole, Time-of-Flight) is scanned over a relevant m/z range (e.g., 50-500 amu) to detect the ions generated.

MS Data Summary & Interpretation

Table 4: Predicted Mass Spectrometry Data for 2-Phenylquinazolin-4-amine (ESI+)

| m/z (amu) | Ion | Interpretation |

| 222.10 | [M+H]⁺ | Protonated Molecular Ion (Base Peak) |

| 244.08 | [M+Na]⁺ | Sodium Adduct |

-

Interpretation: The most critical signal to observe is the base peak at m/z 222.10, corresponding to the protonated molecule [C₁₄H₁₁N₃ + H]⁺. Its presence confirms the molecular weight of the parent compound is 221.10 Da, consistent with the expected structure. The observation of adducts like the sodium adduct ([M+Na]⁺) is common in ESI and further supports the molecular weight assignment.

Mass Spectrometry Workflow Diagramdot

Sources

- 1. N-[(thiophen-2-yl)methyl]-2-[2-(trifluoromethyl)phenyl]quinazolin-4-amine | C20H14F3N3S | CID 3235425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Phenylquinazolin-4-amine|High-Quality Research Chemical [benchchem.com]

- 4. Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Scaffold: A Technical Guide to 4-Phenylquinazolin-2-amine as a Versatile Core for Kinase Inhibitors

Foreword: The Quest for Kinase Specificity

In the landscape of modern drug discovery, protein kinases remain a paramount target class. Their deregulation is a hallmark of numerous pathologies, most notably cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the persistent challenges of selectivity, potency, and acquired resistance necessitate a continuous exploration of novel chemical scaffolds. The quinazoline core has proven to be a privileged structure, forming the foundation of several FDA-approved drugs.[1] While the 4-anilinoquinazoline scaffold has been extensively mined, its lesser-explored isomer, the 4-phenylquinazolin-2-amine core, presents a compelling and underexploited opportunity for the development of a new generation of kinase inhibitors. This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and therapeutic potential of this promising scaffold.

The 4-Phenylquinazolin-2-amine Core: A Strategic Isomeric Shift

The well-established 4-anilinoquinazoline scaffold, found in drugs like gefitinib and erlotinib, has demonstrated significant success in targeting kinases such as the Epidermal Growth Factor Receptor (EGFR).[1] These molecules typically engage the ATP-binding site of the kinase. The isomeric 4-phenylquinazolin-2-amine scaffold, while maintaining the critical quinazoline nucleus, repositions the key phenyl and amino substituents. This seemingly subtle alteration has profound implications for the molecule's three-dimensional structure and its potential interactions within the kinase active site, opening up new avenues for achieving selectivity and overcoming resistance.

Synthesis of the 4-Phenylquinazolin-2-amine Scaffold: A Practical Workflow

A robust and versatile synthetic route is paramount for the exploration of any chemical scaffold. The 4-phenylquinazolin-2-amine core can be efficiently constructed through a multi-step synthesis, a representative workflow for which is provided below. This approach allows for the late-stage introduction of diversity at key positions, facilitating the generation of focused compound libraries for SAR studies.

Experimental Protocol: Synthesis of 4-Phenylquinazolin-2-amine Derivatives

This protocol outlines a general method for the synthesis of the 4-phenylquinazolin-2-amine core, starting from readily available 2-aminoaryl ketones.

Step 1: Acid-Mediated [4+2] Annulation

-

To a solution of a 2-amino aryl ketone (1.0 eq.) in a suitable solvent such as 1,4-dioxane, add an N-benzyl cyanamide (1.2 eq.).

-

Add a catalytic amount of a strong acid, for instance, hydrochloric acid (HCl) in dioxane (e.g., 4M solution, 0.2 eq.).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Neutralize the mixture with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4-phenylquinazoline derivative.[2]

Mechanism of Action: Targeting the Kinase ATP-Binding Site

Derivatives of the quinazoline scaffold are known to act as competitive inhibitors at the ATP-binding site of protein kinases.[3] While crystallographic data for the 4-phenylquinazolin-2-amine scaffold bound to a kinase are not yet widely available, its structural similarity to the well-characterized 4-anilinoquinazolines allows for a reasoned hypothesis of its binding mode. The quinazoline ring system is expected to mimic the adenine ring of ATP, forming key hydrogen bonds with the hinge region of the kinase. The 4-phenyl group can then project into a hydrophobic pocket, while the 2-amino group can be functionalized to interact with the solvent-exposed region, providing opportunities to enhance potency and selectivity. This mode of inhibition prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways that are often hyperactivated in diseases like cancer.

Structure-Activity Relationships (SAR): A Predictive Framework

While specific SAR data for the 4-phenylquinazolin-2-amine scaffold is emerging, we can extrapolate from the extensive research on related quinazoline kinase inhibitors to guide future drug design.[4][5]

| Position | Modification | Predicted Impact on Activity | Rationale |

| Quinazoline C6, C7 | Small, electron-donating groups (e.g., -OCH₃, -NH₂) | Increase in potency | Enhances electron density of the quinazoline ring system, potentially improving interactions with the hinge region of the kinase.[4] |

| 4-Phenyl Ring | Small, lipophilic, electron-withdrawing groups (e.g., -F, -Cl) at the para-position | Increase in potency and selectivity | Favorable interactions within the hydrophobic pocket of the ATP-binding site.[5] |

| 2-Amino Group | Substitution with small alkyl or functionalized chains | Modulation of potency and pharmacokinetic properties | Allows for fine-tuning of interactions with the solvent-exposed region of the kinase active site and can be used to improve properties such as solubility and cell permeability. |

It is crucial to validate these predictions through systematic synthesis and biological evaluation of novel 4-phenylquinazolin-2-amine derivatives.

Biological Evaluation: From Enzyme to Cell

A multi-tiered approach is essential to characterize the activity of novel kinase inhibitors based on the 4-phenylquinazolin-2-amine scaffold.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

-

Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a biotinylated peptide), and ATP.

-

Add the test compound at various concentrations.

-

Incubate the mixture to allow the kinase reaction to proceed.

-

Stop the reaction and add a detection solution containing a europium-labeled anti-phospho-substrate antibody and a streptavidin-conjugated fluorophore.

-

Measure the HTRF signal, which is proportional to the amount of phosphorylated substrate.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Cell-Based Proliferation Assay

This assay determines the effect of a compound on the growth and viability of cancer cell lines that are dependent on the target kinase.

Protocol: MTT Assay

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with the test compound at various concentrations for a specified period (e.g., 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[6]

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value.

Therapeutic Potential and Future Directions

The 4-phenylquinazolin-2-amine scaffold holds considerable promise for the development of novel kinase inhibitors. Its unique substitution pattern offers the potential to overcome resistance mechanisms that have emerged against existing drugs targeting the 4-anilinoquinazoline core. Early research suggests that 2-aminoquinazoline derivatives can exhibit potent inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs) and Leucine-Rich Repeat Kinase 2 (LRRK2), indicating a broad therapeutic potential beyond oncology, for instance in neurodegenerative diseases like Parkinson's.[7][8]

Future research should focus on:

-

Systematic SAR studies: To fully elucidate the key structural requirements for potent and selective inhibition of various kinases.

-

Target identification: To explore the broader kinome-wide selectivity profile of this scaffold.

-

Pharmacokinetic and in vivo evaluation: To assess the drug-like properties and therapeutic efficacy of lead compounds in preclinical models.

The exploration of the 4-phenylquinazolin-2-amine scaffold is still in its early stages, but the foundational chemistry and biology suggest that it is a rich and fertile ground for the discovery of next-generation kinase inhibitors.

References

-

Rewcastle, G. W., et al. (1996). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 38(18), 3482–3487. [Link]

-

Iacob, E., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 22(16), 8486. [Link]

-

Bathini, Y., et al. (2005). 2-Aminoquinazoline inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 15(17), 3881–3885. [Link]

-

Chen, Y.-C., et al. (2024). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts, 14(1), 44. [Link]

-

Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3049. [Link]

-

Acton, J. J., III, et al. (2022). 2-Aminoquinazolines as LRRK2 Inhibitors for Treating Parkinson's Disease. ACS Medicinal Chemistry Letters, 13(5), 738–744. [Link]

-

Das, D., & Wang, L. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 173, 213–233. [Link]

-

Al-Ostoot, F. H., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 875. [Link]

-

Al-Ghorbani, M., et al. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Journal of the Brazilian Chemical Society, 33, 1111-1144. [Link]

-

He, L., et al. (2012). Quinazoline derivatives: synthesis and bioactivities. Medicinal Chemistry Research, 21(10), 2735-2749. [Link]

-

Abdelgawad, M. A., et al. (2025). Remarkable utilization of quinazoline-based homosulfonamide for in vitro cytotoxic effects with triple kinase inhibition activities: cell cycle analysis and molecular docking profile. RSC Medicinal Chemistry. [Link]

-

Al-Ghorbani, M., et al. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 27(23), 8275. [Link]

-

Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]

-

Al-Ghorbani, M., et al. (2022). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. Molecules, 27(19), 6523. [Link]

-

Fares, M., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 27(19), 6372. [Link]

-

Potter, B. V. L., et al. (2017). Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry, 60(24), 10145–10162. [Link]

-

Nathubhai, A., et al. (2016). Structure-activity relationships of 2-arylquinazolin-4-ones as highly selective and potent inhibitors of the tankyrases. European Journal of Medicinal Chemistry, 118, 337–347. [Link]

-

Rewcastle, G. W., et al. (1996). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. ResearchGate. [Link]

-

Al-Ghorbani, M., et al. (2020). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate. [Link]

-

Abdelgawad, M. A., et al. (2023). Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. Scientific Reports, 13(1), 18671. [Link]

-

Van den Bergh, T., et al. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 27(23), 8234. [Link]

Sources

- 1. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides [mdpi.com]

- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 2-Aminoquinazoline inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Aminoquinazolines as LRRK2 Inhibitors for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Step-by-step synthesis protocol for 4-Phenylquinazolin-2-amine

Executive Summary & Scientific Rationale

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous oncological therapeutics. While the 2-phenylquinazolin-4-amine isomer is widely recognized as a DNA Topoisomerase I inhibitor (Bioisostere of 3-arylisoquinolinamines), the target compound 4-Phenylquinazolin-2-amine represents a distinct structural class often explored for kinase inhibition (e.g., EGFR) and varying intercalation profiles.

This application note details a robust, scalable synthesis protocol for 4-Phenylquinazolin-2-amine (CAS: 1022-14-6). Unlike the 4-amino isomer derived from anthranilic acid nitriles, this protocol utilizes a cyclocondensation strategy starting from 2-aminobenzophenone. This approach ensures regiospecificity, establishing the phenyl group at the C4 position and the amine at C2, avoiding the formation of regioisomeric byproducts common in nucleophilic substitution routes.

Key Applications:

-

Medicinal Chemistry: Scaffold for EGFR/VEGFR kinase inhibitor development.

-

Chemical Biology: Probe for DNA intercalation studies.

-

Material Science: Precursor for electroluminescent materials.

Retrosynthetic Analysis & Reaction Logic

To achieve the 4-phenyl-2-amino substitution pattern, we employ a convergent synthesis. The C4-phenyl ring is pre-installed in the starting material (2-aminobenzophenone), and the pyrimidine ring is closed using a guanidine equivalent.

Mechanistic Pathway:

-

Condensation: The primary amine of 2-aminobenzophenone attacks the central carbon of the guanidine source (e.g., guanidine carbonate or cyanamide).

-

Cyclization: Intramolecular nucleophilic attack by the amide nitrogen (formed in situ) onto the ketone carbonyl.

-

Dehydration: Aromatization drives the loss of water, yielding the stable quinazoline core.

Figure 1: Retrosynthetic logic flow ensuring regiospecificity at C4 and C2 positions.

Experimental Protocol

Safety Warning: This procedure involves heating reagents to high temperatures and the use of strong bases. Standard Personal Protective Equipment (PPE)—including nitrile gloves, lab coat, and safety glasses—is mandatory. Perform all operations within a certified chemical fume hood.

Materials & Reagents

| Reagent | Role | Purity |

| 2-Aminobenzophenone | Substrate | >98% |

| Guanidine Carbonate | Cyclization Agent | >99% |

| 2-Ethoxyethanol (or Diglyme) | Solvent (High BP) | Anhydrous |

| Sodium Hydroxide (NaOH) | Catalyst/Base | Pellets |

| Dichloromethane (DCM) | Extraction Solvent | ACS Grade |

Step-by-Step Methodology

Step 1: Reaction Setup

-

Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charge the flask with 2-aminobenzophenone (1.97 g, 10.0 mmol) and guanidine carbonate (3.60 g, 20.0 mmol).

-

Add 2-ethoxyethanol (20 mL) as the solvent. Note: A high-boiling solvent is critical to overcome the activation energy for the cyclization of the ketone.

Step 2: Thermal Cyclization

-

Place the reaction vessel in an oil bath pre-heated to 140°C .

-

Stir vigorously under reflux for 12–16 hours .

-

In-Process Control (IPC): Monitor reaction progress via TLC (Eluent: 4:1 Hexane/Ethyl Acetate). The starting material (2-aminobenzophenone) is bright yellow; the product is fluorescent under UV (254 nm).

-

Target: Disappearance of the yellow starting material spot (

).

-

Step 3: Workup & Isolation

-

Cool the reaction mixture to room temperature (25°C).

-

Pour the mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a solid.

-

If an oil forms instead of a solid, extract with Dichloromethane (DCM) (

mL). -

Wash the combined organic layers with brine (

mL), dry over anhydrous

Step 4: Purification

-

Recrystallization: Dissolve the crude solid in a minimum amount of boiling Ethanol . Allow to cool slowly to 4°C.

-

Filter the crystals and wash with cold ethanol.

-

Yield: Expected yield is 65–75% (approx. 1.4–1.6 g).

Workflow Visualization

Figure 2: Operational workflow for the synthesis and isolation of the target compound.

Physicochemical Characterization Data

The following data is typical for 4-Phenylquinazolin-2-amine synthesized via this protocol.

| Property | Value / Observation |

| Appearance | Light yellow to off-white crystalline solid |

| Melting Point | 153–155 °C |

| Molecular Formula | |

| Molecular Weight | 221.26 g/mol |

| Solubility | Soluble in DMSO, DCM, Methanol; Insoluble in Water |

| ¹H NMR (DMSO-d₆) | |

| MS (ESI) |

Technical Note on Regioisomerism: Ensure differentiation from the isomer 2-phenylquinazolin-4-amine. The target 4-phenyl compound typically exhibits a distinct chemical shift for the C2-amine protons and lacks the C4 proton signal found in 2-substituted quinazolines.

References

-

MDPI. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation. Available at: [Link]

-

National Institutes of Health (NIH). (2011). Design and synthesis of 4-amino-2-phenylquinazolines as novel topoisomerase I inhibitors. Available at: [Link]

-

PubChem. (2025). Compound Summary: 2-Phenylquinazolin-4-amine.[1] Available at: [Link]

Sources

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 4-Phenylquinazolin-2-amine from 2-Aminobenzonitrile

Introduction: The Significance of the Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse and potent biological activities.[1][2] Its derivatives have been extensively explored and successfully developed into therapeutic agents for a wide range of diseases, including cancer, inflammation, microbial infections, and cardiovascular disorders.[1][2] The rigid, bicyclic aromatic system of quinazoline allows for precise spatial orientation of substituents, enabling high-affinity interactions with various biological targets. 4-Phenylquinazolin-2-amine, in particular, serves as a crucial building block for the synthesis of more complex molecules with significant pharmacological potential. This guide provides a detailed, field-proven protocol for the synthesis of 4-phenylquinazolin-2-amine from readily available 2-aminobenzonitrile, aimed at researchers, scientists, and drug development professionals.

Reaction Principle: A Grignard-Mediated Pathway to Quinazoline Synthesis

The synthesis of 4-phenylquinazolin-2-amine from 2-aminobenzonitrile is elegantly achieved through a one-pot reaction sequence initiated by a Grignard reagent. The core of this transformation lies in the nucleophilic addition of phenylmagnesium bromide to the nitrile group of 2-aminobenzonitrile. This addition forms a transient imine intermediate, which, upon intramolecular cyclization and subsequent tautomerization, yields the desired 2-aminoquinazoline derivative.

Mechanistic Insights: Unraveling the Reaction Cascade

The reaction proceeds through a well-defined, multi-step mechanism:

-

Grignard Reagent Formation: The process begins with the in-situ preparation of the Grignard reagent, phenylmagnesium bromide, from bromobenzene and magnesium turnings in an anhydrous ethereal solvent.

-

Nucleophilic Addition: The highly nucleophilic phenyl group of the Grignard reagent attacks the electrophilic carbon of the nitrile group in 2-aminobenzonitrile. This forms a magnesium salt of an imine.

-

Intramolecular Cyclization: The amino group, positioned ortho to the newly formed imine, acts as an intramolecular nucleophile. It attacks the imine carbon, leading to the formation of a six-membered dihyroquinazoline ring. This step is often facilitated by a mild acid or base during the workup.[3]

-

Aromatization: The dihydroquinazoline intermediate then undergoes aromatization, typically through the elimination of a molecule of water, to yield the stable 4-phenylquinazolin-2-amine.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust and reproducible method for the synthesis of 4-phenylquinazolin-2-amine. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number | Notes |

| 2-Aminobenzonitrile | ≥98% | Sigma-Aldrich | 1885-29-6 | Store in a desiccator. |

| Bromobenzene | Anhydrous, ≥99.5% | Sigma-Aldrich | 108-86-1 | Store under inert gas. |

| Magnesium Turnings | ≥99.5% | Sigma-Aldrich | 7439-95-4 | |

| Iodine | Crystal | Sigma-Aldrich | 7553-56-2 | For Grignard initiation. |

| Diethyl Ether | Anhydrous, ≥99.7% | Sigma-Aldrich | 60-29-7 | Use freshly opened can. |

| Hydrochloric Acid | 2 M solution | Fisher Scientific | 7647-01-0 | For workup. |

| Saturated Sodium Bicarbonate | Solution | Fisher Scientific | 144-55-8 | For neutralization. |

| Anhydrous Sodium Sulfate | Granular | Fisher Scientific | 7757-82-6 | For drying. |

| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 | For extraction & chromatography. |

| Hexane | ACS Grade | Fisher Scientific | 110-54-3 | For chromatography. |

Instrumentation

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Inert gas (Nitrogen or Argon) supply

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Column chromatography setup

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 4-phenylquinazolin-2-amine.

Step-by-Step Protocol

Part 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

-

Glassware Preparation: Assemble a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a 125 mL dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under a stream of inert gas to ensure anhydrous conditions.

-

Initiation: To the cooled flask, add magnesium turnings (1.2 g, 50 mmol) and a single crystal of iodine.

-

Grignard Formation: In the dropping funnel, prepare a solution of bromobenzene (5.2 mL, 50 mmol) in 50 mL of anhydrous diethyl ether. Add approximately 5 mL of this solution to the magnesium turnings. The reaction should initiate, as indicated by a color change from brown to colorless and gentle refluxing of the ether. If the reaction does not start, gently warm the flask with a heat gun.

-

Addition: Once the reaction has initiated, add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, reflux the reaction mixture for an additional hour to ensure the complete formation of the Grignard reagent.

Part 2: Synthesis of 4-Phenylquinazolin-2-amine

-

Reactant Addition: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath. In a separate flask, dissolve 2-aminobenzonitrile (4.72 g, 40 mmol) in 40 mL of anhydrous diethyl ether.

-

Reaction: Add the 2-aminobenzonitrile solution dropwise to the cooled Grignard reagent via the dropping funnel over a period of 30 minutes.

-

Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction progress by TLC (3:1 Hexane:Ethyl Acetate).

Part 3: Workup and Purification

-

Quenching: Carefully pour the reaction mixture into a beaker containing 100 mL of crushed ice and 50 mL of 2 M HCl. Stir vigorously for 15-20 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

-

Isolation: Collect the fractions containing the desired product (visualized by TLC) and evaporate the solvent to obtain 4-phenylquinazolin-2-amine as a solid.

Expected Yield and Characterization

-

Expected Yield: 60-75%

-

Appearance: Off-white to pale yellow solid

-

Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H NMR: To confirm the proton environment of the quinazoline and phenyl rings.

-

¹³C NMR: To confirm the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Melting Point (MP): To assess the purity of the compound.

-

Troubleshooting and Field-Proven Insights

| Issue | Potential Cause | Recommended Solution |

| Grignard reaction fails to initiate. | Inactive magnesium surface (oxide layer); presence of moisture. | Crush a few magnesium turnings under an inert atmosphere to expose a fresh surface. Ensure all glassware and reagents are scrupulously dry. |

| Low yield of the final product. | Incomplete Grignard formation; side reactions. | Ensure the Grignard reagent is fully formed before adding the 2-aminobenzonitrile. Maintain a low temperature during the addition of the nitrile to minimize side reactions. |

| Formation of biphenyl as a major byproduct. | Reaction of Grignard reagent with unreacted bromobenzene. | Ensure slow, dropwise addition of bromobenzene during Grignard formation to maintain a low concentration of the halide. |

| Difficulty in purification. | Presence of closely eluting impurities. | Optimize the solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step. |

Safety Precautions

-

Grignard Reagents: Phenylmagnesium bromide is highly reactive and pyrophoric. It reacts violently with water and protic solvents. Handle under a strict inert atmosphere.

-

Anhydrous Diethyl Ether: Diethyl ether is extremely flammable and can form explosive peroxides upon storage. Use in a well-ventilated fume hood away from ignition sources.

-

2-Aminobenzonitrile: This compound is toxic if swallowed or in contact with skin. Wear appropriate gloves and eye protection.

-

Hydrochloric Acid: Corrosive. Handle with care, wearing appropriate PPE.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 4-phenylquinazolin-2-amine from 2-aminobenzonitrile. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedure, researchers can confidently and efficiently produce this valuable building block for further drug discovery and development efforts. The insights into troubleshooting and safety are intended to ensure a successful and safe execution of this important chemical transformation.

References

-

Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Available at: [Link]

-

Triggering and Preventing Cyclization of o‐Amino‐Guanidinobenzenes to 2‐Amino‐Benzimidazoles. PubMed Central. Available at: [Link]

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]

-

Phenylmagnesium bromide, 1M solution in THF - Material Safety Data Sheet. Cole-Parmer. Available at: [Link]

-

Material Safety Data Sheet - Phenylmagnesium bromide, 3M in ether. Alfa Aesar. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Triggering and Preventing Cyclization of o‐Amino‐Guanidinobenzenes to 2‐Amino‐Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]

Purification of 4-Phenylquinazolin-2-amine by Column Chromatography: An Application Note and Protocol

Abstract

This comprehensive guide provides a detailed protocol for the purification of 4-Phenylquinazolin-2-amine using silica gel column chromatography. Quinazoline derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making their purity paramount for research and drug development.[1] This document outlines the scientific principles behind the chromatographic separation, a step-by-step experimental protocol, and the necessary analytical techniques to ensure the isolation of high-purity 4-Phenylquinazolin-2-amine.

Introduction: The Rationale for Chromatographic Purification

4-Phenylquinazolin-2-amine is a heterocyclic aromatic amine belonging to the quinazoline family. These compounds are of great interest in medicinal chemistry due to their diverse pharmacological properties.[1] Synthetic routes to 4-Phenylquinazolin-2-amine, while often efficient, can yield a crude product containing unreacted starting materials, reagents, and side-products. For any subsequent application, particularly in biological assays or as a precursor in multi-step syntheses, the isolation of the target compound in high purity is a critical and non-negotiable step.

Column chromatography is a powerful and widely used technique for the purification of organic compounds. The separation is based on the differential partitioning of the components of a mixture between a stationary phase (in this case, silica gel) and a mobile phase (a solvent or mixture of solvents). The polarity of the compound, the stationary phase, and the mobile phase are the key factors governing the separation process.

Understanding the Physicochemical Properties of 4-Phenylquinazolin-2-amine

A successful purification strategy is built upon an understanding of the physicochemical properties of the target molecule. While specific data for 4-Phenylquinazolin-2-amine can be limited, we can infer its properties from closely related analogs like 4-amino-2-phenylquinazoline.

-

Polarity: The presence of the amine group (-NH2) and the nitrogen atoms within the quinazoline ring system imparts a degree of polarity to the molecule. The phenyl group, being nonpolar, contributes to its lipophilicity. This dual nature allows for effective separation on a polar stationary phase like silica gel.

-

Acidity/Basicity: The amine group is basic, with the pKa of the conjugate acid of the related 4-amino-2-phenylquinazoline reported to be approximately 5.33.[2] This basicity can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, which can sometimes result in peak tailing during chromatography.

-

Solubility: Quinazoline derivatives often exhibit good solubility in moderately polar organic solvents such as dichloromethane (DCM) and ethyl acetate, and are often soluble in more polar solvents like methanol, especially with the addition of a small amount of acid to form a salt.

These properties guide the selection of the stationary and mobile phases for effective chromatographic separation.

The Chromatographic System: Stationary and Mobile Phase Selection

Stationary Phase: Silica Gel

Silica gel (SiO₂) is the stationary phase of choice for this purification due to its high polarity, which allows for effective separation of compounds with varying polarities. The surface of silica gel is covered with silanol groups (Si-OH), which can interact with polar functional groups of the analyte through hydrogen bonding.

Mobile Phase: A Balancing Act of Polarity

The choice of the mobile phase (eluent) is critical for achieving good separation. The eluent works by competing with the analyte for the active sites on the silica gel. A more polar eluent will displace the analyte more effectively, causing it to move down the column faster (higher Rf value).

For 4-Phenylquinazolin-2-amine, a binary solvent system of a non-polar to moderately polar solvent and a polar solvent is ideal. Based on literature for similar compounds, a mixture of ethyl acetate and hexane or dichloromethane and methanol is a good starting point.[3]

A systematic approach to optimizing the mobile phase involves Thin Layer Chromatography (TLC) (see Section 4). The goal is to find a solvent system that provides a retention factor (Rf) for the desired compound in the range of 0.25-0.35 . This generally ensures good separation from impurities and a reasonable elution time from the column. For the related 4-amino-2-phenylquinazoline, a mobile phase of benzene:ethyl acetate (3:1 v/v) has been reported to give an Rf of 0.47.[2]

Pre-Purification Analysis: Thin Layer Chromatography (TLC)

Before performing column chromatography, it is essential to analyze the crude reaction mixture by TLC. This will help in determining the number of components, the polarity of the target compound relative to impurities, and in optimizing the mobile phase.

TLC Protocol

-

Plate Preparation: Use commercially available silica gel TLC plates (e.g., silica gel 60 F254).

-

Spotting: Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate.

-

Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

-

Visualization:

-

UV Light: 4-Phenylquinazolin-2-amine is an aromatic compound and will be visible under a UV lamp (254 nm) as a dark spot on a fluorescent background. This is a non-destructive method.

-

Iodine Staining: Place the dried TLC plate in a chamber containing a few crystals of iodine. Aromatic compounds will appear as brown spots.

-

Potassium Permanganate Stain: A dip in a potassium permanganate solution will visualize compounds that can be oxidized, which often includes amines.

-

The Rf value is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Detailed Protocol for Column Chromatography Purification

This protocol is designed for the purification of approximately 1 gram of crude 4-Phenylquinazolin-2-amine. The column size and solvent volumes should be scaled accordingly for different amounts of material.

Materials and Equipment

| Item | Specification |

| 4-Phenylquinazolin-2-amine (crude) | ~1 gram |

| Silica Gel | 60 Å, 230-400 mesh |

| Glass Chromatography Column | 40-50 cm length, 2-3 cm diameter |

| Solvents (HPLC grade) | Hexane, Ethyl Acetate, Dichloromethane (DCM), Methanol (MeOH) |

| TLC Plates | Silica gel 60 F254 |

| Collection Vessels | Test tubes or flasks |

| Glass Wool or Cotton | |

| Sand (washed) | |

| Rotary Evaporator | |

| Analytical Balance | |

| TLC developing chamber, UV lamp, capillary tubes |

4-Phenylquinazolin-2-amine can be sourced from chemical suppliers such as AA Blocks.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Quinazoline derivatives and the solvents used can be hazardous. Handle with care and consult the Safety Data Sheets (SDS) for all chemicals. Related aromatic amines are known to cause skin, eye, and respiratory irritation.[4][5]

-

Avoid inhalation of silica dust and solvent vapors.

Column Packing (Slurry Method)

The slurry method is generally preferred as it leads to a more homogenous and well-packed column, minimizing the chances of cracking or channeling.

-

Column Preparation: Securely clamp the column in a vertical position. Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer (~0.5 cm) of sand.

-

Slurry Preparation: In a beaker, weigh out the silica gel (a rule of thumb is 30-50 g of silica per gram of crude material). Add the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) to the silica gel to form a slurry.

-

Packing the Column: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.

-

Equilibration: Once all the silica has settled, add a thin layer of sand on top to protect the silica bed. Continuously pass 2-3 column volumes of the initial mobile phase through the column to ensure it is fully equilibrated. Never let the column run dry.

Sample Loading

-

Dry Loading (Recommended): Dissolve the crude 4-Phenylquinazolin-2-amine in a minimal amount of a polar solvent (e.g., DCM or acetone). Add a small amount of silica gel to this solution and evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

-

Wet Loading: Dissolve the crude material in the minimum amount of the initial mobile phase. Using a pipette, carefully apply this solution to the top of the column.

Elution and Fraction Collection

-

Isocratic vs. Gradient Elution:

-

Isocratic Elution: If the TLC shows good separation between the target compound and impurities with a single solvent system, you can use this system throughout the purification.

-

Gradient Elution: It is often more effective to start with a less polar mobile phase and gradually increase the polarity. This will first elute the non-polar impurities, followed by the target compound, and finally the more polar impurities. For this purification, a gradient of Ethyl Acetate in Hexane (e.g., starting from 5% and gradually increasing to 30-40%) is a good strategy.

-

-

Elution: Begin adding the mobile phase to the top of the column. Maintain a constant flow rate.

-

Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks. The size of the fractions will depend on the column size (e.g., 10-20 mL fractions for a 2-3 cm diameter column).

Monitoring the Separation

Analyze the collected fractions by TLC to determine which ones contain the purified 4-Phenylquinazolin-2-amine. Spot every few fractions on a TLC plate, develop, and visualize as described in Section 4.

Isolation of the Purified Compound

Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified 4-Phenylquinazolin-2-amine as a solid. Determine the yield and characterize the product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, Melting Point).

Visual Representations of Workflows

Workflow for Column Chromatography

Caption: Workflow for the purification of 4-Phenylquinazolin-2-amine.

Decision Tree for Mobile Phase Optimization

Caption: Decision-making process for optimizing the mobile phase using TLC.

Troubleshooting

| Problem | Possible Cause(s) | Solution(s) |

| Compound won't elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., add more ethyl acetate or a small % of methanol). |

| All compounds elute together | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane). |

| Streaky or tailing spots on TLC | Compound is too concentrated; strong interaction with silica. | Spot a more dilute solution on the TLC plate. For the column, consider adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase to neutralize the acidic silica. |

| Cracked or channeled column | Improper packing; column ran dry. | Re-pack the column carefully. Ensure the solvent level never drops below the top of the silica bed. |

Conclusion

The protocol described herein provides a robust and reliable method for the purification of 4-Phenylquinazolin-2-amine using silica gel column chromatography. By understanding the physicochemical properties of the target molecule and systematically optimizing the chromatographic conditions using TLC, researchers can achieve high purity, which is essential for subsequent biological and chemical applications.

References

-

Zieliński, W., & Kudelko, A. (2000). Synthesis and Basicity of 4-Amino-2-phenylquinazolines. Monatshefte für Chemie / Chemical Monthly, 131(8), 895–899. [Link]

-

Guillon, J., et al. (2023). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. MDPI. [Link]

-

Le, T. N., et al. (2011). Design and synthesis of 4-amino-2-phenylquinazolines as novel topoisomerase I inhibitors with molecular modeling. Bioorganic & Medicinal Chemistry, 19(14), 4235-4243. [Link]

-

Li, Y., et al. (2020). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. [Link]

-

AA Blocks. (n.d.). 2-Phenylquinazolin-4-amine. Retrieved January 29, 2026, from [Link]

Sources

Application Note: High-Purity Recrystallization of 4-Phenylquinazolin-2-amine

Abstract

This application note provides a detailed protocol for the purification of 4-Phenylquinazolin-2-amine via recrystallization. The procedure has been optimized to yield high-purity crystalline material suitable for downstream applications in pharmaceutical research and development. This document elucidates the scientific rationale behind solvent selection and procedural steps, offering a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction: The Importance of Purity for Quinazoline Derivatives